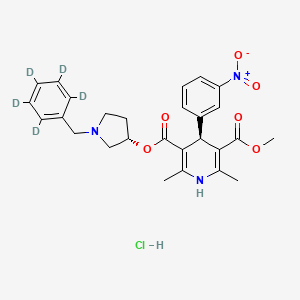

Barnidipine-d5 (hydrochloride)

CAS No.:

Cat. No.: VC14551625

Molecular Formula: C27H30ClN3O6

Molecular Weight: 533.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H30ClN3O6 |

|---|---|

| Molecular Weight | 533.0 g/mol |

| IUPAC Name | 3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i4D,5D,6D,8D,9D; |

| Standard InChI Key | XEMPUKIZUCIZEY-MWQBNHTBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl |

| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Barnidipine-d5 (hydrochloride) (Synonyms: YM-09730-5-d5) is a deuterium-labeled derivative of Barnidipine, a dihydropyridine-class calcium channel blocker. The compound’s molecular formula is C27H24D5N3O6·HCl, with a molecular weight of 533.03 g/mol . Its CAS registry number is 104757-53-1, distinguishing it from the non-deuterated parent compound (CAS: 104713-75-9) .

Stereochemical Configuration

The active enantiomer features a (3'S,4S) configuration, critical for its calcium antagonistic activity. Deuterium substitution occurs at the benzyl group attached to the pyrrolidine moiety, replacing five hydrogen atoms with deuterium at positions 2, 3, 4, 5, and 6 of the phenyl ring . This modification is illustrated in the canonical SMILES notation:

CC1=C(C(O[C@@H]2CN(CC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])CC2)=O)[C@H](C(C(OC)=O)=C(C)N1)C4=CC([N+]([O-])=O)=CC=C4.Cl .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility | 250 mg/mL in DMSO | |

| Storage Conditions | -20°C (solid), -80°C (solution) | |

| Purity | ≥98% (HPLC) | |

| Melting Point | 137–139°C (parent compound) |

The deuterium substitution minimally alters physical properties compared to Barnidipine, ensuring compatibility in co-elution during chromatographic analyses .

Synthesis and Analytical Applications

Synthesis Strategy

Deuteration is achieved through catalytic exchange reactions using deuterated reagents, targeting the benzyl group’s hydrogen atoms. The process retains the stereochemical integrity of the parent molecule, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Role as an Internal Standard

Barnidipine-d5 (hydrochloride) is widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying Barnidipine in biological matrices. Its near-identical chromatographic behavior and distinct mass shift (+5 Da) enable accurate calibration and minimization of matrix effects . For example:

-

A study quantifying Barnidipine in rat plasma achieved a lower limit of detection (LLOD) of 0.1 ng/mL using Barnidipine-d5 as the internal standard .

Pharmacological Context: Barnidipine’s Mechanism and Therapeutic Use

Calcium Channel Antagonism

Barnidipine inhibits L-type calcium channels with an IC50 of 0.35 nM in pig coronary artery models, reducing vascular resistance and blood pressure . The (3'S,4S) enantiomer exhibits prolonged receptor binding, contributing to its long half-life (~10 hours in humans) .

Preclinical and Clinical Data

-

Hypertension Management: Oral administration of 1–3 mg/kg/day in spontaneously hypertensive rats (SHR) reduced systolic blood pressure by 25–40 mmHg .

-

Renoprotective Effects: In L-NAME-induced hypertensive rats, Barnidipine attenuated glomerulosclerosis and albuminuria, independent of blood pressure reduction .

Analytical Methodologies and Validation

Sample Preparation Protocols

Biological samples are typically processed via protein precipitation using acetonitrile, followed by solid-phase extraction (SPE) to isolate Barnidipine and its deuterated analog. Recovery rates exceed 85% for both compounds .

Chromatographic Conditions

A representative LC-MS/MS method employs:

-

Column: C18 (2.1 × 50 mm, 1.7 µm)

-

Mobile Phase: 0.1% formic acid in acetonitrile/water (70:30)

-

Retention Time: 4.2 minutes for Barnidipine and Barnidipine-d5 .

Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 0.1–100 ng/mL (R² >0.99) |

| Intraday Precision | <8% RSD |

| Interday Precision | <10% RSD |

| Accuracy | 95–105% |

These metrics comply with FDA bioanalytical guidelines, ensuring reliable quantification .

Future Directions and Research Opportunities

Metabolic Profiling

Deuterated analogs facilitate stable isotope tracing in mass spectrometry, enabling elucidation of Barnidipine’s metabolic pathways. Preliminary studies identify 3-nitrophenyl derivatives as primary metabolites .

Nanocarrier Delivery Systems

Encapsulation of Barnidipine in lipid nanoparticles could enhance bioavailability, addressing its low aqueous solubility (0.02 mg/mL in water) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume